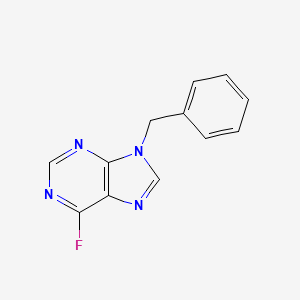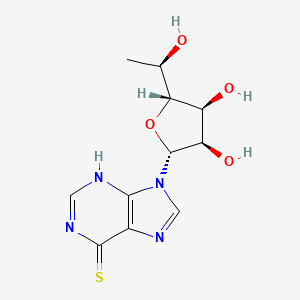![molecular formula C22H30N2O2 B1228092 N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide is an amino acid amide.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Analytical Methods
The first significant application of this compound is in understanding its metabolic pathways and developing analytical methods for its detection. For instance, Zaitsu et al. (2009) identified specific metabolites of related designer drugs in human urine using GC/MS and LC/MS, revealing major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction Zaitsu et al., 2009.
X-ray Structures and Computational Studies
Another research application is in the domain of X-ray structures and computational studies. Nycz et al. (2011) conducted studies on cathinones, which are closely related to the compound . They characterized these compounds using various spectroscopy techniques and computed their electronic spectra using the TDDFT method Nycz et al., 2011.
Bioreduction and Pharmaceutical Applications
Tang et al. (2011) explored the bioreduction of a similar compound, showcasing its potential in producing pharmaceutical intermediates like (S)-duloxetine with high enantioselectivity Tang et al., 2011.
Antimicrobial and Antifungal Activities
Research by Baranovskyi et al. (2018) focused on the antimicrobial properties of compounds structurally related to N-(2-Butan-2-ylphenyl)-2-[(3-Methoxyphenyl)methyl-methylamino]propanamide, indicating their potential in addressing bacterial and fungal infections Baranovskyi et al., 2018.
Supramolecular Assemblies for Biomedical Applications
Cutrone et al. (2017) investigated supramolecular assemblies using derivatives of similar compounds, suggesting their applicability in drug delivery or tissue regeneration Cutrone et al., 2017.
Corrosion Inhibition
Khalifa and Abdallah (2011) studied the effect of certain propanamide derivatives on the corrosion of low carbon steel, suggesting the potential use of similar compounds in corrosion inhibition Khalifa & Abdallah, 2011.
Synthesis and Anticonvulsant Activity
Aktürk et al. (2002) synthesized and evaluated the anticonvulsant activity of various N-phenylalkanoic acid amide derivatives, demonstrating the therapeutic potential of compounds in this category Aktürk et al., 2002.
Prostate Cancer Imaging
Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging, illustrating the compound's potential in medical diagnostics Gao et al., 2011.
Propiedades
Nombre del producto |
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O2/c1-6-16(2)20-12-7-8-13-21(20)23-22(25)17(3)24(4)15-18-10-9-11-19(14-18)26-5/h7-14,16-17H,6,15H2,1-5H3,(H,23,25) |
Clave InChI |
CRFFVEROTIZWCB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C(C)N(C)CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
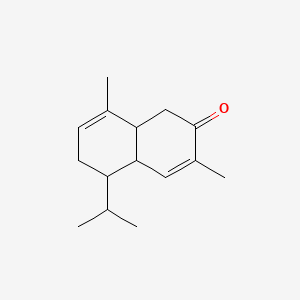
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)
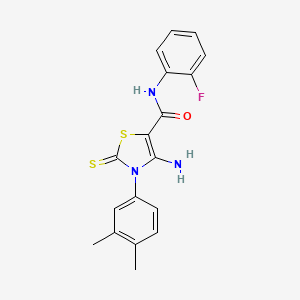
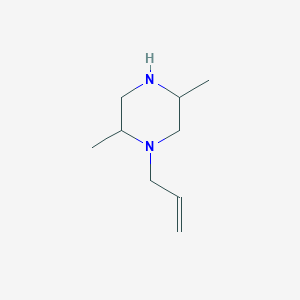
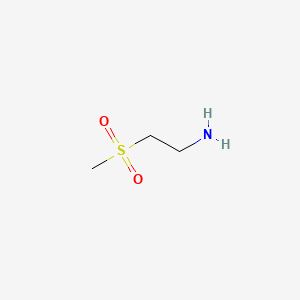
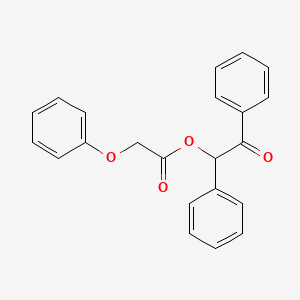
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)
![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)
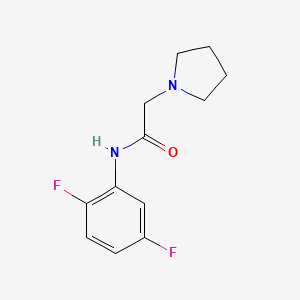
![5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine](/img/structure/B1228027.png)
